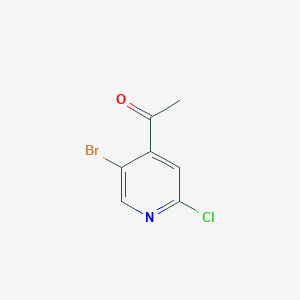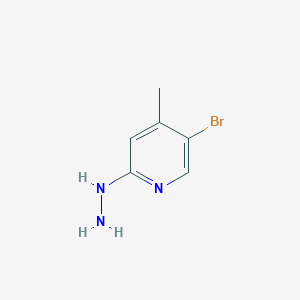
1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide
Descripción general
Descripción
“1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide” is a chemical compound with the IUPAC name 1-[5-bromo-6-chloro-4-(trifluoromethyl)-2-pyridinyl]piperazine hydrobromide . It has a molecular weight of 425.47 and its InChI code is 1S/C10H10BrClF3N3.BrH/c11-8-6 (10 (13,14)15)5-7 (17-9 (8)12)18-3-1-16-2-4-18;/h5,16H,1-4H2;1H .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C10H10BrClF3N3.BrH/c11-8-6 (10 (13,14)15)5-7 (17-9 (8)12)18-3-1-16-2-4-18;/h5,16H,1-4H2;1H . This indicates that the compound contains bromine, chlorine, fluorine, nitrogen, and hydrogen atoms.Aplicaciones Científicas De Investigación
Crystal Growth and Material Design
The exploration of new inorganic–organic hybrids through crystal growth methods can potentially benefit from the structural attributes of compounds like 1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide. Bujak (2015) utilized a diffusion-controlled ligand exchange crystal growth method to synthesize monohydrates of piperazine derivatives, highlighting a pathway for designing materials with specific crystallographic properties (Bujak, 2015).
Chemical Synthesis and Medicinal Chemistry
Compounds with the piperazine structure have been identified as key intermediates in the synthesis of neuroleptic agents, demonstrating their significance in medicinal chemistry. For instance, Botteghi et al. (2001) detailed the synthesis of Fluspirilen and Penfluridol, two neuroleptic agents, from a key intermediate that shares functional groups with the given compound, underscoring its potential relevance in pharmaceutical synthesis (Botteghi et al., 2001).
Molecular Structure and Drug Design
The structural elucidation and design of new chemical entities for therapeutic applications can benefit from the knowledge of compounds like 1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide. Vu et al. (2004) demonstrated the design of potent and selective adenosine A2a receptor antagonists using piperazine derivatives, suggesting the utility of such compounds in the development of targeted therapies (Vu et al., 2004).
Coordination Chemistry and Ligand Design
Piperazine compounds are also crucial in the field of coordination chemistry for the development of novel ligands. Majumder et al. (2016) investigated the role of piperazine-based ligands in the unique coordination chemistry of copper (II), offering insights into the synthesis of complexes with specific magnetic and structural properties (Majumder et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[5-bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClF3N3.BrH/c11-8-6(10(13,14)15)5-7(17-9(8)12)18-3-1-16-2-4-18;/h5,16H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAMWTYXMBGXRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=C(C(=C2)C(F)(F)F)Br)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide | |
CAS RN |
1208081-40-6 | |
| Record name | Piperazine, 1-[5-bromo-6-chloro-4-(trifluoromethyl)-2-pyridinyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole](/img/structure/B1524176.png)
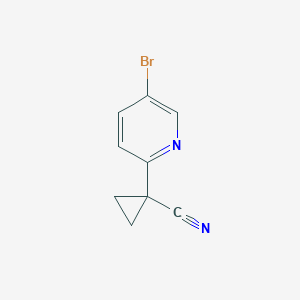
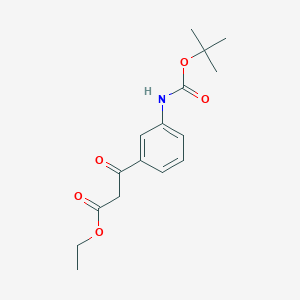
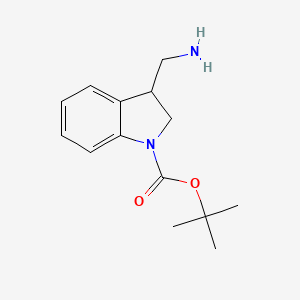


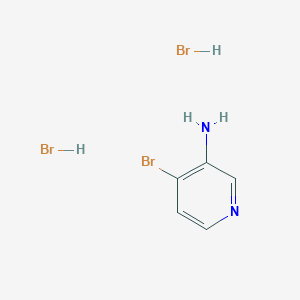
![6-Bromobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1524187.png)

